7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
IUPAC Name |
7-bromo-9-methoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-22-14-9-12(19)7-11-8-13-17(23-15(11)14)20-16(21-18(13)24)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVVLZXUQOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 7-bromo-4-hydroxy-2H-chromen-2-one with 2-aminopyrimidine under acidic conditions to form the chromeno[2,3-d]pyrimidine core. Subsequent methylation and thiolation steps are carried out to introduce the methoxy and thione groups, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets such as Bcl-2 and Mcl-1 proteins.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 and Mcl-1 proteins, which play crucial roles in regulating apoptosis. By binding to these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related chromeno-pyrimidine, thieno-pyrimidine, and tetrahydropyrimidine derivatives, focusing on substituents, synthesis, and properties.
Structural and Functional Group Comparisons
Substituent Position and Electronic Effects
- Target Compound : Bromine (electron-withdrawing) at position 7 and methoxy (electron-donating) at position 9 create a polarized electronic environment. The phenyl group at position 2 contributes steric bulk .
- Compound 8a () : Features 2-chlorobenzylidene and 2-chlorophenyl groups, which increase lipophilicity and steric hindrance compared to the target compound. The hydrazinyl group at position 4 enables nucleophilic reactivity .
- Compound from : Substituted with ethoxy at position 9 and 5-bromo-2-methoxyphenyl at position 2. Ethoxy enhances solubility compared to methoxy, while bromine placement differs (position 5 vs. 7) .
Functional Group Variations 4-Imino Derivatives (): Replace the thione with an imino group, altering hydrogen-bonding and metal-binding capabilities. These derivatives are synthesized via microwave-assisted methods with yields of 55–75%, suggesting efficient routes for related compounds . Thieno[2,3-d]Pyrimidine-4(3H)-Thione (): Shares the thione group but replaces the chromene ring with a thieno moiety, reducing aromaticity and altering bioactivity profiles .
Key Observations
- Substituent Impact : Bromine at position 7 (target) vs. position 5 () may influence steric interactions in binding pockets. Methoxy/ethoxy groups modulate solubility .
- Thione vs.
- Safety Considerations : Thione-containing compounds (e.g., ) require careful handling due to allergenic and irritant properties, suggesting similar precautions for the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis is a validated approach for chromeno-pyrimidine-thione derivatives. Optimized conditions (e.g., solvent choice, irradiation time, and temperature) significantly improve reaction efficiency. For instance, using DMF as a polar aprotic solvent under microwave irradiation (100–120°C, 15–30 min) can achieve yields >70% by accelerating cyclization kinetics . Alternative methods include stepwise condensation of brominated precursors with thiourea derivatives under reflux in ethanol, though this requires longer reaction times (~12–24 h) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and thione (δ ~180–190 ppm in 13C) groups. Aromatic protons in the chromeno-pyrimidine core typically split into multiplets (δ 6.8–8.2 ppm) due to J-coupling .
- X-ray crystallography : Resolves the planar chromeno-pyrimidine core and confirms bromine substitution at C7 and methoxy at C8. Hydrogen bonding between the thione sulfur and adjacent NH groups stabilizes the crystal lattice .
Q. How is the biological activity of this compound screened in preliminary assays?
- Methodological Answer :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (48–72 h exposure, IC50 calculation).
- Antimicrobial screening : Agar diffusion assays (24–48 h) against Gram-positive/negative bacteria.
- Mechanistic insights : Western blotting or flow cytometry to assess apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s structure for enhanced target binding?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR or CDK2). The bromine atom’s electronegativity and methoxy group’s steric effects influence binding affinity.
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration) that may alter results. For example, discrepancies in IC50 values may arise from differences in ATP levels in kinase inhibition assays.
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell density) to isolate compound-specific effects .
Q. How does regioselectivity in bromination impact the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electrophilic bromination : Use N-bromosuccinimide (NBS) in DCM at 0°C to target electron-rich positions (e.g., C7 in the chromene ring). Regioselectivity is confirmed via NOESY NMR to distinguish between C7 and C9 bromination.
- Bioactivity correlation : Bromine at C7 enhances hydrophobic interactions with kinase ATP pockets, while C9 bromination may reduce solubility .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H2O2) conditions at 40–60°C for 24–72 h. Monitor degradation via HPLC-MS.
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), with the thione group prone to oxidation above 150°C .
Q. How do structural analogs compare in terms of pharmacokinetic properties?
- Methodological Answer :
- LogP assessment : Replace the methoxy group with hydroxyl to improve water solubility (measured via shake-flask method).
- Metabolic stability : Incubate with liver microsomes (human/rat) to compare half-life (t1/2) and CYP450 inhibition. The phenyl group at C2 reduces metabolic clearance compared to alkyl substituents .
Methodological Notes
- Synthesis Optimization : Design of Experiments (DoE) can statistically optimize microwave parameters (power, time) to maximize yield .
- Data Reproducibility : Use QC standards (e.g., USP-grade reagents) and validate instrumentation (e.g., NMR calibration with TMS) to minimize inter-lab variability .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; compounds are not FDA-approved and are strictly for research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
